molecular formula C9H7BrCl2 B3315328 2-Bromo-3-(2,5-dichlorophenyl)-1-propene CAS No. 951892-79-8

2-Bromo-3-(2,5-dichlorophenyl)-1-propene

Cat. No. B3315328
CAS RN: 951892-79-8
M. Wt: 265.96 g/mol
InChI Key: IRQATBSPRKXWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2,5-dichlorophenyl)-1-propene, also known as 2,5-dichlorobromopropene, is a synthetic chemical compound belonging to the class of organobromine compounds. It is an alkyl bromide that is widely used in organic synthesis for the preparation of various intermediates and functionalized molecules. It is a colorless liquid with a boiling point of 98 °C and a melting point of -20 °C. It is soluble in organic solvents such as acetone, benzene, and ethanol, and is insoluble in water.

Mechanism of Action

2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene is an alkyl bromide that is used in organic synthesis. It is used to introduce a bromine atom into an organic molecule, which can then be used in the preparation of various functionalized molecules. The reaction proceeds through a nucleophilic substitution reaction, in which the bromine atom is substituted for a hydrogen atom in the organic molecule.
Biochemical and Physiological Effects
2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic to aquatic life and has been classified as a hazardous substance by the U.S. Environmental Protection Agency. In addition, it is known to be a skin and eye irritant.

Advantages and Limitations for Lab Experiments

2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene is a useful reagent for organic synthesis in the laboratory due to its low cost and high reactivity. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is highly toxic and should be handled with caution. In addition, it is highly flammable and should be stored in a cool, dry place away from sources of ignition.

Future Directions

There are a number of potential future applications for 2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene. It could be used in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and other materials for use in various industrial applications. In addition, it could be used in the synthesis of dyes and pigments for use in the textile and cosmetics industries. Finally, it could be used in the synthesis of biodegradable plastics and other materials for use in the packaging industry.

Scientific Research Applications

2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as monomers, polymers, and pharmaceuticals. It is also used in the synthesis of various heterocyclic compounds, such as piperidines, pyridines, and quinolines. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various pesticides and herbicides.

properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQATBSPRKXWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=CC(=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2,5-dichlorophenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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